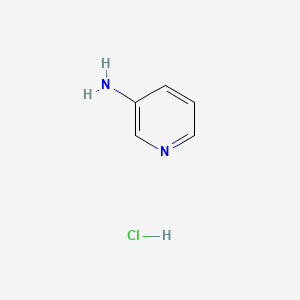

3-Aminopyridine hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

73074-20-1 |

|---|---|

Molecular Formula |

C5H7ClN2 |

Molecular Weight |

130.57 g/mol |

IUPAC Name |

pyridin-3-amine;hydrochloride |

InChI |

InChI=1S/C5H6N2.ClH/c6-5-2-1-3-7-4-5;/h1-4H,6H2;1H |

InChI Key |

XNYFAJZQMFNULQ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)N.Cl |

Canonical SMILES |

C1=CC(=CN=C1)N.Cl |

Other CAS No. |

73074-20-1 |

Related CAS |

462-08-8 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies for 3 Aminopyridine and Its Hydrochloride Salt

Classical Synthetic Routes to 3-Aminopyridine (B143674)

Historically, several key reactions have been established for the laboratory-scale synthesis of 3-Aminopyridine. orgsyn.org These methods, while foundational, often have limitations in terms of yield, purity, or reaction conditions.

One of the most prominent methods for preparing 3-Aminopyridine is the Hofmann rearrangement (also known as Hofmann degradation) of Nicotinamide (B372718). wikipedia.orgwikipedia.org This reaction converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgmychemblog.com The process involves treating Nicotinamide with an alkaline solution of sodium hypobromite (B1234621), which is typically prepared in situ by reacting bromine with sodium hydroxide (B78521). orgsyn.orgwikipedia.org The reaction mixture is heated, often to around 70°C, to facilitate the rearrangement. orgsyn.orgwikipedia.org The intermediate isocyanate is hydrolyzed under the reaction conditions to yield 3-Aminopyridine and carbon dioxide. wikipedia.org Variations of this method use reagents like sodium hypochlorite (B82951). google.com Reported yields for this method can range from 61% to 89% after purification. orgsyn.orgmychemblog.com

Table 1: Hofmann Rearrangement of Nicotinamide

| Reactant | Reagents | Temperature | Reported Yield | Reference(s) |

|---|---|---|---|---|

| Nicotinamide | Sodium Hydroxide, Bromine | 70°C | 61-71% | orgsyn.org, mychemblog.com |

The reduction of the nitro group in 3-Nitropyridine (B142982) is another fundamental route to 3-Aminopyridine. orgsyn.org This transformation can be achieved using various reducing systems. Classical methods include the use of metals in acidic media, such as zinc and hydrochloric acid or tin and hydrochloric acid. orgsyn.orgorgsyn.org Catalytic hydrogenation is also an effective method. ambeed.com While the synthesis of the starting material, 3-nitropyridine, can be challenging, its reduction provides a direct path to the desired amine. google.comorgsyn.org For instance, treating 3-nitropyridine with BF3•SMe2 resulted in a 54% yield of 3-aminopyridine. diva-portal.org This reduction is a common pathway used in industrial production.

Table 2: Reduction of 3-Nitropyridine

| Reactant | Reducing System | Conditions | Reported Yield | Reference(s) |

|---|---|---|---|---|

| 3-Nitropyridine | Zinc and Hydrochloric Acid | Not specified | Not specified | , orgsyn.org |

| 3-Nitropyridine | Tin and Hydrochloric Acid | Not specified | Not specified | orgsyn.org |

| 3-Nitropyridine | BF3•SMe2 | Not specified | 54% | diva-portal.org |

The hydrolysis of β-Pyridylurethane represents a less common but historically documented method for synthesizing 3-Aminopyridine. orgsyn.orgnbinno.com This process involves the cleavage of the urethane (B1682113) group to release the free amine. The reaction is typically carried out under harsh conditions, requiring a strong dehydrating acid such as oleum (B3057394) (fuming sulfuric acid) to effect the hydrolysis. orgsyn.org

3-Aminopyridine can be synthesized from 3-Bromopyridine (B30812) via ammonolysis. This reaction, a type of nucleophilic aromatic substitution, is generally difficult on an unactivated pyridine (B92270) ring and requires forcing conditions. The process typically involves heating 3-Bromopyridine with concentrated ammonia (B1221849) in a sealed tube at elevated temperatures. orgsyn.org The presence of a copper catalyst, such as copper sulfate (B86663), is essential for the reaction to proceed, characteristic of an Ullmann condensation. orgsyn.orgsincerechemical.com A reported yield for this method is around 60%. google.comgoogle.com A variation involves the reaction of 3-bromopyridine with sodium amide in liquid ammonia, which proceeds through a pyridyne intermediate and produces a mixture of 3-aminopyridine and 4-aminopyridine (B3432731). wikipedia.orgvaia.com

Table 3: Ammonolysis of 3-Bromopyridine

| Reactant | Reagents | Conditions | Reported Yield | Reference(s) |

|---|

Modern and Optimized Synthetic Approaches

Recent advancements in synthetic chemistry have focused on improving the efficiency, safety, and environmental impact of producing 3-Aminopyridine.

Significant efforts have been made to optimize the classical synthetic routes, particularly the Hofmann rearrangement of nicotinamide, for industrial-scale production. google.com A patented method utilizes sodium hypochlorite solution and sodium hydroxide with nicotinamide as the starting material. google.com By carefully controlling the reaction conditions, this optimized process can achieve a product purity of over 99% and a total yield exceeding 90%. google.com

Key optimization parameters for the Hofmann degradation include:

Reagent Choice : Using sodium hypochlorite, which is more convenient to handle than bromine. google.com

Temperature Control : Maintaining a low temperature (e.g., 5-10°C) during the initial addition of nicotinamide to the hypochlorite solution to ensure the stability of intermediates and minimize side reactions. google.com

Reaction Progression : Heating the mixture to 70-75°C after the initial low-temperature phase to drive the rearrangement to completion. google.com

Process Monitoring : Utilizing techniques like High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress ensures that the starting material is fully consumed before workup, maximizing yield.

Another modern approach involves using alternative reagents for the rearrangement, such as iodobenzene (B50100) diacetate in the presence of potassium hydroxide in methanol (B129727). clockss.org Furthermore, research into the synthesis of derivatives has led to optimized, large-scale protocols for producing bench-stable intermediates like N-Boc-3-amino-4-halopyridines from 3-aminopyridine itself, which facilitates further functionalization. nih.gov

Table 4: Optimized Hofmann Degradation for High Purity 3-Aminopyridine

| Reactant | Reagents | Key Conditions | Purity | Total Yield | Reference(s) |

|---|

Selective Monoprotection Techniques (e.g., N-Boc-3-aminopyridine)

In the synthesis of complex molecules derived from 3-aminopyridine, selective protection of the exocyclic amino group is a crucial step. This prevents undesired side reactions and allows for the specific functionalization of other parts of the molecule, such as the pyridine ring. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various reaction conditions and its straightforward removal under acidic conditions. organic-chemistry.org

The monoprotection of 3-aminopyridine to yield N-Boc-3-aminopyridine (tert-butyl (pyridin-3-yl)carbamate) is a common and efficient procedure. Research has shown that this can be achieved in high yields by reacting 3-aminopyridine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov One established method involves dissolving 3-aminopyridine in a suitable solvent like isopropanol. A solution of di-tert-butyl dicarbonate is then added dropwise. The reaction proceeds smoothly, often at room temperature after an initial cooling phase, to yield the N-Boc-protected product. nih.gov The resulting carbamate (B1207046) is a stable, crystalline solid that can be purified by recrystallization, making it suitable for large-scale synthesis without the need for chromatography. nih.gov The use of N-Boc-3-aminopyridine is advantageous as the Boc group can act as a directing group in subsequent reactions, such as lithiation at the 4-position of the pyridine ring. nih.gov

Alternative methods for the Boc protection of aminopyridines have also been developed to enhance selectivity and yield, particularly for less reactive substrates. One such method involves the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBT) in the presence of a base like triethylamine (B128534) (TEA). google.com

Table 1: Synthesis of N-Boc-3-aminopyridine

| Reagents | Solvent | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-Aminopyridine, Di-tert-butyl dicarbonate | Isopropanol | Dropwise addition of Boc₂O, then stirred overnight at room temperature. | Excellent | nih.gov |

| 3-Aminopyridine, Di-tert-butyl dicarbonate, EDCI, HOBT, TEA | Dichloromethane | Reaction at room temperature. | High | google.com |

Preparation of 3-Aminopyridine Hydrochloride Salt

The hydrochloride salt of 3-aminopyridine is a common form of this compound, often preferred for its increased stability and solubility in certain solvents compared to the free base. The preparation of this compound is a straightforward acid-base reaction.

The most direct method involves treating 3-aminopyridine with hydrochloric acid. justia.com This can be accomplished in several ways depending on the desired final form (e.g., in solution or as an isolated solid). For use in subsequent aqueous reactions, 3-aminopyridine can be simply dissolved in an aqueous solution of hydrochloric acid. google.compatsnap.comgoogle.com The more basic exocyclic amino group and the pyridine ring nitrogen are protonated, forming the corresponding hydrochloride salt in situ. UV spectroscopy of 3-aminopyridine in 0.5 M HCl solution confirms the presence of the protonated species. researchgate.net

For the isolation of the solid salt, a common procedure involves dissolving the 3-aminopyridine free base in an organic solvent and then adding a solution of hydrogen chloride in a suitable solvent, such as isopropanol, ethyl acetate, or ether. patsnap.com This method causes the salt to precipitate out of the solution, after which it can be collected by filtration, washed, and dried. The use of excess hydrochloric acid is sometimes noted in procedures to ensure complete salt formation. google.com

Table 2: Preparation of this compound

| Method | Solvents | Procedure | Reference |

|---|---|---|---|

| In situ formation | Aqueous Hydrochloric Acid | 3-Aminopyridine is dissolved directly in an aqueous HCl solution for use in further reactions. | google.compatsnap.comgoogle.com |

| Precipitation | Organic Solvent (e.g., Ethyl Acetate, Isopropanol) | 3-Aminopyridine is dissolved in an organic solvent, followed by the addition of a solution of HCl in an organic solvent (e.g., HCl in isopropanol) to precipitate the salt. | patsnap.com |

Chemical Reactivity and Transformation Mechanisms of 3 Aminopyridine

Protonation and Acid-Base Equilibria

3-Aminopyridine (B143674) possesses two basic centers: the exocyclic amino group and the nitrogen atom within the pyridine (B92270) ring. In an acidic medium, such as in the presence of hydrochloric acid to form the hydrochloride salt, protonation occurs. The pKa value for the protonation of the ring nitrogen in 3-aminopyridine is approximately 6.03, while the amino group is significantly less basic. researchgate.net In aqueous solution, protonation predominantly occurs at the ring nitrogen. mdpi.com Theoretical studies using ab initio methods have been employed to predict the pKa values of aminopyridines, with the G1 level of theory showing high accuracy. researchgate.net The acid-base equilibria are crucial in understanding its reactivity, as the protonated form, the 3-aminopyridinium ion, influences the molecule's susceptibility to further chemical transformations.

Electrophilic Aromatic Substitution Reactions

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.comuomustansiriyah.edu.iq This deactivation is further enhanced upon protonation of the ring nitrogen, which is typical under the acidic conditions often used for EAS reactions. uomustansiriyah.edu.iqgcwgandhinagar.com Consequently, forcing conditions are usually required for electrophilic substitution on the pyridine ring. uomustansiriyah.edu.iq

For 3-aminopyridine, the amino group is an activating, ortho-, para-directing group. However, the strong deactivating effect of the pyridine nitrogen, especially in its protonated form, makes electrophilic substitution challenging. When substitution does occur, it is directed by the amino group. For instance, nitration of pyridine derivatives often requires harsh conditions. uomustansiriyah.edu.iq While specific examples for 3-aminopyridine hydrochloride are not extensively detailed in the provided results, the general principles of EAS on substituted pyridines suggest that substitution would likely occur at the positions ortho and para to the amino group (positions 2, 4, and 6), with the regioselectivity being a complex outcome of the competing electronic effects.

Rearrangement Reactions (e.g., Hofmann-type transformations)

3-Aminopyridine can be synthesized through a Hofmann rearrangement of nicotinamide (B372718) (pyridine-3-carboxamide). orgsyn.org This reaction involves the treatment of the amide with a hypobromite (B1234621) solution, leading to the loss of the carbonyl group and the formation of the primary amine. This transformation is a key method for accessing 3-aminopyridine and highlights a classic rearrangement reaction involving a pyridine derivative. orgsyn.orgrsc.org While the provided information focuses on the synthesis of 3-aminopyridine via this rearrangement, it underscores the susceptibility of related pyridine carboxamides to undergo such transformations.

Diazotization of 3-Aminopyridine to Form Diazonium Salts

The diazotization of 3-aminopyridine, which involves its reaction with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic solution), leads to the formation of the 3-diazopyridinium cation. nih.govacs.orgresearchgate.net This reaction is analogous to the diazotization of aromatic amines. chempedia.info The resulting diazonium salt is a versatile intermediate for introducing various functional groups onto the pyridine ring. google.com The process can be carried out in aqueous acidic solutions or under anhydrous conditions using alkyl nitrites. google.com

Kinetics and Stability of 3-Diazopyridinium Cations

The formation of the 3-diazopyridinium cation from 3-aminopyridine and sodium nitrite in hydrochloric acid is a rapid process. nih.govacs.orgresearchgate.net Studies have determined the second-order rate constant for this reaction to be 550 ± 20 L mol⁻¹ s⁻¹ at 22 °C. nih.govacs.orgresearchgate.net

However, the 3-diazopyridinium ion is relatively unstable in aqueous solutions. nih.govacs.orgresearchgate.net It undergoes hydrolytic decomposition, transforming into 3-hydroxypyridine. nih.govacs.orgresearchgate.net This decomposition follows first-order kinetics with a rate constant of (53 ± 5) × 10⁻³ s⁻¹ at 22 °C. nih.govacs.orgresearchgate.net Within an hour, a significant portion of the 3-diazopyridinium cations can be converted to 3-hydroxypyridine. researchgate.net This instability necessitates that the diazonium salt be used promptly after its formation for subsequent reactions. chempedia.info

Subsequent Reactions of Diazonium Salts

The 3-diazopyridinium salt is a valuable synthetic intermediate, and its reactivity is characteristic of aryl diazonium salts. byjus.com These reactions typically involve the replacement of the diazonium group with various nucleophiles. byjus.com

Table 1: Subsequent Reactions of 3-Diazopyridinium Salts

| Reaction Type | Reagents | Product | Reference |

| Hydroxylation | Heating in aqueous solution | 3-Hydroxypyridine | nih.govacs.orgresearchgate.netwikipedia.org |

| Halogenation (Sandmeyer) | Cu(I) halide | 3-Halopyridine | byjus.com |

| Cyanation (Sandmeyer) | Cu(I) cyanide | 3-Cyanopyridine | byjus.com |

| Iodination | Potassium iodide | 3-Iodopyridine | byjus.com |

| Nitration | NaNO₂, Cu | 3-Nitropyridine (B142982) | byjus.com |

| Reduction (Deamination) | H₃PO₂, ethanol | Pyridine | wikipedia.org |

| Arylation | Alcohol (R₁OH) | 3-Alkoxypyridine | google.com |

| Azo Coupling | Electron-rich aromatic compounds | Azo dyes | nih.gov |

These reactions provide pathways to a wide array of 3-substituted pyridines, which are important building blocks in pharmaceuticals and agrochemicals. google.comchemicalbook.com For example, the reaction with alcohols can produce 3-alkoxypyridines, and coupling with activated aromatic rings leads to the formation of azo compounds. google.comnih.gov

Coordination Chemistry and Ligand Behavior

3-Aminopyridine is a versatile ligand in coordination chemistry due to the presence of two potential donor sites: the pyridine ring nitrogen and the amino group nitrogen. researchgate.net It can act as a monodentate ligand, typically coordinating through the more basic pyridyl nitrogen atom, or as a bidentate bridging ligand, connecting two metal centers. researchgate.netelsevierpure.com

The coordination behavior of 3-aminopyridine has been studied with various transition metals, including copper(II), cadmium(II), nickel(II), and cobalt(II). researchgate.netelsevierpure.comnih.gov In the presence of pseudohalide ligands like isothiocyanate or azide (B81097), 3-aminopyridine can form mononuclear complexes or coordination polymers. researchgate.netelsevierpure.comnih.gov For instance, it forms a square planar complex with Cu(II) and isothiocyanate, [Cu(3-aminopyridine)₂(NCS)₂]. nih.govtubitak.gov.tr It can also act as a bridging ligand, as seen in a one-dimensional cadmium complex. researchgate.net

Bidentate Ligand Properties of 3-Aminopyridine

3-Aminopyridine (3-APy) possesses two potential donor sites for coordination with metal ions: the nitrogen atom of the pyridine ring and the nitrogen atom of the amino group. This allows it to function as a potentially bidentate ligand. scirp.org The unshared electron pairs on both nitrogen atoms enable it to chelate with metal ions, forming stable ring structures. tubitak.gov.tr The mode of coordination, however, can vary. It can act as a monodentate ligand, coordinating through the more basic pyridyl nitrogen atom, or less commonly, through the amino nitrogen. scirp.orgresearchgate.net In its bidentate capacity, it coordinates via both the pyridyl and amino nitrogen atoms. scirp.orgresearchgate.net

The coordination behavior is influenced by several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. For instance, in some complexes, 3-aminopyridine acts as a bridging ligand, connecting two metal centers. elsevierpure.com The pendant amino group, when not directly involved in coordination, can participate in hydrogen bonding, contributing to the formation of supramolecular structures. scirp.org

Complexation with Transition Metals (e.g., Zn(II), Ni(II), Cu(II), Co(II), Mn(II), Fe(III), Ga(III), Cd(II))

3-Aminopyridine readily forms coordination complexes with a variety of transition metals, including zinc(II), nickel(II), copper(II), cobalt(II), manganese(II), and cadmium(II). elsevierpure.comscirp.orgnih.govnih.gov The synthesis of these complexes typically involves the reaction of a metal salt with 3-aminopyridine in a suitable solvent. scirp.org

For example, complexes of Mn(II), Ni(II), Co(II), Cu(II), and Zn(II) with 3-aminopyridine have been synthesized and characterized. scirp.org Similarly, copper and cadmium complexes with 3-aminopyridine and isothiocyanate have been prepared. nih.gov The stoichiometry of these complexes can vary, leading to different coordination environments around the central metal ion. scirp.org For instance, cobalt can form complexes with different ratios of 3-aminopyridine, such as [Co(3-ampy)₄(NCS)₂] and [Co(3-ampy)₂(NCS)₂]. elsevierpure.com

The formation of these complexes can be influenced by the presence of other ligands. For example, mixed-ligand complexes of cobalt(II) have been synthesized with both 3-aminopyridine and acesulfame. The coordination of early transition metals with aminopyridinato ligands (deprotonated aminopyridines) has also been explored, highlighting the versatility of this ligand system. vot.pl

Interactive Table: Examples of 3-Aminopyridine Transition Metal Complexes

| Metal Ion | Complex Formula | Reference |

| Ni(II) | [Ni(3-NH₂py)₄Cl₂] | undip.ac.id |

| Co(II) | [Co(3-ampy)₄(NCS)₂] | elsevierpure.com |

| Co(II) | [Co(3-ampy)₂(NCS)₂] | elsevierpure.com |

| Co(III) | mer-[Co(3-ampy)₃(N₃)₃] | elsevierpure.com |

| Cu(II) | [Cu(3-aminopyridine)₂(NCS)₂] | nih.gov |

| Zn(II) | [Zn(NCS)₂(3-ampy)₂] | scirp.org |

| Cd(II) | [Cd(3AP)₂Zn(μ₄-CN)₄]n | nih.gov |

| Cd(II) | [Cd(3AP)₂Cd(μ₄-CN)₄]n | nih.gov |

| Mn(II) | Mn(II)-3-aminopyridine complexes | scirp.org |

Structure and Bonding in 3-Aminopyridine Metal Complexes

The structures of 3-aminopyridine metal complexes have been extensively studied using techniques such as single-crystal X-ray diffraction. elsevierpure.comnih.govnih.gov These studies reveal a variety of coordination geometries, including square planar, square pyramidal, tetrahedral, and octahedral arrangements around the metal center. scirp.orgnih.gov

In the complex [Cu(3-aminopyridine)₂(NCS)₂], the copper(II) ion exhibits a square planar coordination geometry, coordinated to two nitrogen atoms from the 3-aminopyridine ligands and two nitrogen atoms from the isothiocyanate ligands. nih.gov In contrast, the nickel(II) complex [Ni(3-NH₂py)₄Cl₂] displays a distorted octahedral structure. undip.ac.id The zinc(II) complex [Zn(NCS)₂(3-ampy)₂] adopts a tetrahedral geometry where the 3-aminopyridine acts as a monodentate ligand, coordinating through the pyridine nitrogen. scirp.org

Bonding in these complexes primarily involves the donation of electron pairs from the nitrogen atoms of the 3-aminopyridine ligand to the metal ion. The metal-ligand bond lengths are influenced by the nature of the metal and other coordinating ligands. scirp.orgresearchgate.net For instance, theoretical calculations on Cu-aminopyridine complexes have shown that the position of the amino group affects the metal-ligand bonding strengths. researchgate.netcdnsciencepub.com Infrared spectroscopy is also a valuable tool for characterizing the bonding in these complexes, with shifts in the vibrational frequencies of the pyridine ring and amino group providing evidence of coordination. scirp.org

Supramolecular structures are often formed in the solid state through hydrogen bonding interactions involving the amino group of the 3-aminopyridine ligand and other moieties in the complex, as well as π-π stacking interactions between the pyridine rings. elsevierpure.com

Interactive Table: Structural Data for Selected 3-Aminopyridine Metal Complexes

| Complex | Metal Ion | Coordination Geometry | Key Bond Distances (Å) | Reference |

| [Cu(3-aminopyridine)₂(NCS)₂] | Cu(II) | Square Planar | Cu1-N1 = 2.013(6), Cu1-N3 = 1.963(7) | nih.gov |

| [Cd(4-aminopyridine)₂(NCS)Cl] | Cd(II) | Octahedral | Cd1-N1 = 2.309(7), Cd1-N4 = 2.307(7) | nih.gov |

| [Ni(3-NH₂py)₄Cl₂] | Ni(II) | Distorted Octahedral | - | undip.ac.id |

| [Zn(NCS)₂(3-ampy)₂] | Zn(II) | Tetrahedral | - | scirp.org |

| catena-{[M(μ₂-3-ampy)(H₂O)₄]SO₄·H₂O} (M=Ni, Co) | Ni(II), Co(II) | Polymeric Chains | - | elsevierpure.com |

Formation of Charge Transfer Complexes

Electron Donor-Acceptor Interactions

3-Aminopyridine can act as an electron donor in the formation of charge-transfer (CT) complexes with various π-electron acceptors. worldscientific.comhbku.edu.qanih.gov These interactions involve the transfer of electron density from the electron-rich 3-aminopyridine molecule (the donor) to an electron-deficient molecule (the acceptor). This transfer results in the formation of a new molecular species with characteristic electronic absorption bands in the visible region. hbku.edu.qanih.gov

Common π-acceptors that form CT complexes with 3-aminopyridine include tetracyanoethylene (B109619) (TCNE), 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), chloranil, and picryl chloride (PC). hbku.edu.qanih.govresearchgate.net The formation of these complexes has been studied spectrophotometrically in various solvents. hbku.edu.qanih.gov The amino group on the pyridine ring enhances the electron-donating ability of the molecule. researchgate.net

Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to understand the molecular structures, electronic distribution, and spectroscopic properties of these charge-transfer complexes. worldscientific.comresearchgate.net These calculations help to elucidate the nature of the donor-acceptor interactions.

Stoichiometry and Association Constant Determination

The stoichiometry of the charge-transfer complexes formed between 3-aminopyridine and various acceptors has been determined using methods like photometric titration. hbku.edu.qanih.govresearchgate.net The results indicate that the stoichiometry is often dependent on the specific donor and acceptor pair. hbku.edu.qanih.gov For many complexes involving 3-aminopyridine, a 1:1 stoichiometry is observed, formulated as [(3-APY)(Acceptor)]. hbku.edu.qanih.gov

The stability of these complexes in solution is quantified by the formation constant (KCT), also known as the association constant. This constant, along with the molar extinction coefficient (εCT) and the charge-transfer energy (ECT), can be determined from spectrophotometric data. hbku.edu.qanih.gov The formation constants are influenced by the nature of the electron acceptor. researchgate.net

Interactive Table: Spectroscopic Data for Charge-Transfer Complexes of 3-Aminopyridine

| Acceptor | Stoichiometry | Formation Constant (KCT) | Molar Extinction Coefficient (εCT) | Charge Transfer Energy (ECT) | Reference |

| Tetracyanoethylene (TCNE) | [(APY)(TCNE)] | Data not available | Data not available | Data not available | hbku.edu.qanih.gov |

| 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) | [(APY)(DDQ)] | Data not available | Data not available | Data not available | hbku.edu.qanih.gov |

| Picryl chloride (PC) | [(APY)(PC)] | Data not available | Data not available | Data not available | hbku.edu.qanih.gov |

| Chloranil | [(APY)(Chloranil)] | Data not available | Data not available | Data not available | hbku.edu.qanih.gov |

Derivatives of 3 Aminopyridine: Synthesis and Chemical Space Exploration

Synthesis of Functionalized 3-Aminopyridine (B143674) Derivatives

The chemical reactivity of 3-aminopyridine allows for a wide range of transformations, leading to a rich diversity of derivative compounds. The amino group and the pyridine (B92270) ring can both be functionalized, providing access to complex molecular architectures.

The synthesis of pyridinylhydrazone derivatives from 3-aminopyridine typically begins with the diazotization of the amino group. The resulting diazonium salt is a reactive intermediate that can be coupled with various nucleophiles.

The diazotization of 3-aminopyridine is conducted using sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C) to form the 3-pyridinediazonium (B14673259) salt. researchgate.netresearchgate.net This salt is then coupled with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base like sodium acetate. researchgate.netresearchgate.net This coupling reaction yields pyridinylhydrazone derivatives. researchgate.netresearchgate.net Spectroscopic analysis, including ¹H and ¹³C NMR, is used to identify and characterize the resulting products. researchgate.netresearchgate.net Studies have shown that these products tend to exist in the more stable hydrazinyl form rather than the diazenyl (azo) form. researchgate.netresearchgate.net

| Starting Material | Reagents | Product | Reference |

| 3-Aminopyridine | 1. NaNO₂, HCl (0-5 °C) 2. Malononitrile, Sodium acetate | 2-(2-(Pyridin-3-yl)hydrazono)malononitrile | researchgate.netresearchgate.net |

| 3-Aminopyridine | 1. NaNO₂, HCl (0-5 °C) 2. Ethyl cyanoacetate, Sodium acetate | Ethyl 2-cyano-2-(2-(pyridin-3-yl)hydrazono)acetate | researchgate.netresearchgate.net |

Azo dyes are a significant class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (–N=N–). The synthesis of azo dyes from 3-aminopyridine follows a similar initial step of diazotization as described for pyridinylhydrazones.

The general method involves the diazotization of a primary aromatic amine, in this case, 3-aminopyridine, to form a diazonium salt. nih.gov This salt then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative. nih.gov For example, the diazonium salt of 3-aminopyridine can be coupled with methyl 4-hydroxybenzoate (B8730719) to produce the heterocyclic azo dye methyl (E)-4-hydroxy-3-(pyridin-3-yldiazenyl)benzoate (MHPDB). chemrevlett.com Similarly, coupling with 1,3-dihydroxynaphthalene yields (E)-4-(pyridin-3-yldiazenyl)naphthalene-1,3-diol. pharmainfo.in The reaction is typically carried out in a neutral to slightly basic medium. chemrevlett.com These azo dyes can also be used as ligands to form metal complexes. chemrevlett.compharmainfo.in

| Diazo Component | Coupling Component | Azo Dye Product | Reference |

| 3-Aminopyridine diazonium salt | Methyl 4-hydroxybenzoate | Methyl (E)-4-hydroxy-3-(pyridin-3-yldiazenyl)benzoate (MHPDB) | chemrevlett.com |

| 3-Aminopyridine diazonium salt | 1,3-Dihydroxynaphthalene | (E)-4-(pyridin-3-yldiazenyl)naphthalene-1,3-diol | pharmainfo.in |

| 3-Aminopyridine diazonium salt | Methacrylate tyramine | Polymerizable azo dye derivative | nih.gov |

Pyrazole (B372694) derivatives are another important class of heterocyclic compounds that can be synthesized from 3-aminopyridine precursors. One common route involves the cyclization of pyridinylhydrazone intermediates.

Starting with the pyridinylhydrazone derivatives obtained from the coupling of 3-aminopyridine diazonium salt with active methylene compounds (see section 4.1.1), further reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of pyrazole derivatives. researchgate.netresearchgate.net For instance, the reaction of the appropriate pyridinylhydrazone with hydrazine hydrate yields 5-amino-4-(2-(pyridin-3-yl)hydrazono)-2,4-dihydro-3H-pyrazol-3-one. researchgate.netresearchgate.net The structures of these novel pyrazole derivatives are confirmed using NMR spectroscopy. researchgate.netresearchgate.net Other multi-component reactions involving enaminones, aldehydes, and hydrazine derivatives in water can also produce pyrazole and pyrazolo[3,4-b]pyridine derivatives. longdom.orgpreprints.org

| Precursor | Reagents | Product | Reference |

| Pyridinylhydrazone derivative | Hydrazine hydrate | 5-Amino-4-(2-(pyridin-3-yl)hydrazono)-2,4-dihydro-3H-pyrazol-3-one | researchgate.netresearchgate.net |

| Enaminones, Benzaldehyde, Hydrazine-HCl | Ammonium (B1175870) acetate, Water | 1-H-Pyrazole derivatives | longdom.orgpreprints.org |

The synthesis of N-substituted aminopyridines can be achieved through various methods, including reductive amination and multicomponent reactions. These methods allow for the introduction of a wide range of substituents onto the nitrogen atom of the amino group.

One approach starts with the protection of the amino group of 3-aminopyridine, for example, with a Boc group (di-tert-butyldicarbonate). nih.gov This can be followed by halogenation and then a sequential Boc-removal and reductive amination to introduce a substituent. nih.gov For instance, N-(benzyl)-3-amino-4-chloropyridine can be synthesized via this route. nih.gov Another powerful method is the use of multi-component reactions (MCRs). An iron(III) fluoride (B91410) (FeF₃) catalyzed four-component reaction under ultrasound irradiation has been developed for the synthesis of N-substituted 2-aminopyridines in good yields using readily available starting materials. rsc.orgaurigeneservices.com Microwave-assisted MCRs have also proven to be an efficient method for the chemoselective synthesis of N-substituted 2-aminopyridines. rsc.org

| Starting Material | Method | Example Product | Reference |

| 3-Aminopyridine | Boc-protection, Halogenation, Reductive Amination | N-(Benzyl)-3-amino-4-chloropyridine | nih.gov |

| β-Ketoester, Arylaldehyde, Malononitrile, Arylamine | FeCl₃-catalyzed 4-component reaction | N-Substituted 2-aminopyridines | aurigeneservices.com |

| Chalcones, Malononitrile, Amines | Microwave-assisted multicomponent reaction | N-Substituted 2-aminopyridines | rsc.org |

Thiosemicarbazones are a class of compounds known for their coordination chemistry and biological activities. 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) is a notable example.

| Intermediate | Key Reaction Steps | Product | Reference |

| 2-Chloro-3-nitropyridine | 1. Pd-catalyzed cross-coupling 2. Oxidation 3. Coupling with thiosemicarbazide (B42300) 4. Nitro group reduction | 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) | researchgate.net |

| 3-Nitro-2-picoline | 1. Oxidation with selenium dioxide 2. Acetal formation 3. Catalytic hydrogenation 4. Condensation with thiosemicarbazide | 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | nih.gov |

The oxidation of the pyridine nitrogen atom leads to the formation of pyridine N-oxides. These derivatives exhibit different reactivity compared to the parent pyridine and are valuable intermediates in organic synthesis.

The synthesis of pyridine N-oxides can be achieved by treating the corresponding pyridine with an oxidizing agent. organic-chemistry.org Common reagents for this transformation include hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (mCPBA). For instance, 3-(aminomethyl)pyridine (B1677787) can be oxidized to 3-(aminomethyl)pyridine 1-oxide. The N-oxide can then be converted to its hydrochloride salt to improve stability and solubility. The fluorination of pyridine N-oxides is another important transformation. Reacting a pyridine N-oxide with a leaving group (e.g., a bromine atom) with a fluoride source can yield a fluorinated pyridine N-oxide, which can be subsequently reduced to the corresponding fluorinated aminopyridine. google.com

| Starting Material | Oxidizing Agent | Product | Reference |

| 3-(Aminomethyl)pyridine | Hydrogen peroxide, Acetic acid | 3-(Aminomethyl)pyridine 1-oxide | |

| 3-Bromopyridine (B30812) N-oxide | Tetrabutylammonium fluoride | 3-Fluoropyridine N-oxide | google.com |

| 3,5-Dimethylpyridine | Hydrogen peroxide, Acetic acid | 3,5-Lutidine N-oxide | nih.gov |

Structure-Activity Relationship Studies of 3-Aminopyridine Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. rsc.org For 3-aminopyridine derivatives, SAR studies have been instrumental in optimizing potency and selectivity for various biological targets, including enzymes and receptors. rsc.orgacs.org

A key finding in the development of ligands for central nicotinic acetylcholine (B1216132) receptors (nAChRs) was the dramatic difference in activity between amide and amine derivatives of 3-aminopyridine. thieme-connect.comnih.gov While a series of secondary and tertiary pyridyl amides showed negligible to very low affinity for nAChRs, the corresponding secondary amines, obtained by reduction of the amides, displayed affinity in the nanomolar range. thieme-connect.comnih.gov This highlights the critical role of the linker between the pyridine ring and the other cyclic moiety for receptor binding.

In the context of antimicrobial and anticancer research, SAR studies have been conducted on transition metal complexes of 3-aminopyridine. scirp.org The coordination of 3-aminopyridine to metal ions such as Co(II), Ni(II), Cu(II), and Zn(II) was found to modulate its biological activity. For instance, coordination to Co(II) generally increased the cytotoxicity of the compound against human lung cancer cell lines (A-549), whereas Ni(II) complexes showed reduced cytotoxic activity compared to the free 3-aminopyridine ligand. scirp.org This suggests that the choice of metal ion is a crucial factor in tuning the therapeutic properties of these complexes. scirp.org

SAR studies have also been pivotal in the design of enzyme inhibitors. Research on thiourea (B124793) derivatives based on 3-aminopyridin-2(1H)-ones as α-glucosidase inhibitors revealed specific structural requirements for activity. nih.gov It was found that alkyl and phenyl thiourea derivatives exhibited high antidiabetic activity, whereas their acetyl and benzoyl counterparts were inactive. nih.gov For example, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea showed the highest inhibitory activity, even surpassing that of the standard drug acarbose. nih.gov This indicates that the nature of the substituent on the thiourea moiety is a key determinant of inhibitory potency. nih.gov

The following table presents SAR data for selected 3-aminopyridine derivatives against different biological targets.

| Derivative Class | Target | Key SAR Finding | Reference |

| Pyridyl Amides vs. Amines | Nicotinic Acetylcholine Receptors (nAChRs) | Amines show high affinity (nanomolar range), while corresponding amides have very low affinity. | thieme-connect.comnih.gov |

| Transition Metal Complexes | Human Lung Cancer Cells (A-549) | Co(II) complexes increase cytotoxicity, while Ni(II) complexes reduce it compared to the free ligand. | scirp.org |

| Thiourea Derivatives | α-Glucosidase | Alkyl and phenyl thioureas are active inhibitors, while acetyl and benzoyl derivatives are inactive. | nih.gov |

| Chitosan (B1678972) Derivatives | Antioxidant Activity (Radical Scavenging) | The presence of an amino group at the C-3 position of the pyridine ring enhances scavenging activity. | mdpi.com |

Furthermore, in the development of antioxidants, the position of the amino group on the pyridine ring has been shown to be an important factor. mdpi.com Studies on chitosan derivatives functionalized with aminopyridines indicated that compounds with a 3-aminopyridine moiety exhibited stronger hydroxyl-radical and DPPH-radical scavenging ability compared to those with amino groups at other positions. mdpi.com These findings underscore the importance of systematic structural modification and biological evaluation in the rational design of new therapeutic agents based on the 3-aminopyridine scaffold.

Spectroscopic and Structural Elucidation Methodologies

Infrared Spectroscopy (FTIR, ATR-IR, Vapor Phase IR)

Infrared (IR) spectroscopy is a important tool for identifying the functional groups present in 3-Aminopyridine (B143674) hydrochloride by measuring the absorption of infrared radiation by the molecule's vibrational modes. The bonding interaction between the amino group and the pyridine (B92270) ring alters the electronic properties of aminopyridine isomers, including 3-aminopyridine hydrochloride, which is reflected in their IR spectra. researchgate.netresearchgate.netresearchgate.net The delocalization of the lone pair of electrons from the external amino group into the π-system of the aromatic ring enhances the electron-donating ability of the aminopyridine. researchgate.netresearchgate.net

Characteristic vibrational frequencies in the IR spectrum confirm the presence of specific functional groups. For instance, the N-H stretching vibrations of the amino group are typically observed in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while the C=C and C=N stretching vibrations within the pyridine ring are found in the 1400-1600 cm⁻¹ region. The presence of the hydrochloride salt is indicated by broad absorption bands corresponding to the N⁺-H stretching of the pyridinium (B92312) and ammonium (B1175870) ions.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework of the this compound molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals for the aromatic protons on the pyridine ring and the protons of the amino group. The chemical shifts of the aromatic protons are influenced by the electron-donating amino group and the electron-withdrawing effect of the protonated ring nitrogen. Typically, these protons appear as multiplets in the downfield region of the spectrum. The amino group protons may appear as a broad singlet, and its chemical shift can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the position of the amino substituent and the protonation of the ring nitrogen. The carbon atom attached to the amino group will experience a significant shift compared to the other ring carbons.

Interactive Table: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | δ 8.0-8.5 | m | Aromatic Protons |

| ¹H | δ 7.0-7.5 | m | Aromatic Protons |

| ¹H | δ 5.0-6.0 | br s | -NH₂ Protons |

| ¹³C | δ 140-150 | s | Aromatic Carbons |

| ¹³C | δ 120-130 | s | Aromatic Carbons |

Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.

Ultraviolet-Visible Spectroscopy (UV-Vis)

UV-Vis spectroscopy is utilized to study the electronic transitions within this compound. The absorption of UV or visible light by the molecule corresponds to the promotion of electrons from a lower energy ground state to a higher energy excited state. The π-system of the pyridine ring and the non-bonding electrons of the amino group are primarily involved in these transitions.

The UV-Vis spectrum of this compound typically exhibits absorption bands corresponding to π → π* and n → π* electronic transitions within the pyridine ring system. The position and intensity of these absorption maxima are influenced by the presence of the amino group and the protonation state of the molecule.

UV-Vis spectroscopy is a valuable technique for monitoring the formation and stability of the diazonium cation derived from this compound. The diazotization reaction, involving the treatment of the primary aromatic amine with a source of nitrous acid, leads to the formation of a diazonium salt. This new species exhibits a distinct UV-Vis absorption spectrum compared to the parent amine, allowing for the kinetics and stability of the diazonium cation to be studied under various conditions.

In certain contexts, such as in the formation of complexes or adducts, this compound can exhibit charge-transfer (CT) bands in its UV-Vis spectrum. These bands arise from the transfer of an electron from an electron-rich donor species to an electron-deficient acceptor species. The energy of the CT band provides information about the interaction between the donor and acceptor moieties.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. In mass spectrometry, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) confirms the molecular weight of the free base, 3-aminopyridine. The fragmentation pattern provides structural information as the molecular ion breaks down into smaller, characteristic fragment ions.

Elemental Analysis (CHN)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₅H₇ClN₂). This comparison is crucial for confirming the empirical formula and assessing the purity of the compound.

Interactive Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 5 | 60.05 | 46.00% |

| Hydrogen | H | 1.01 | 7 | 7.07 | 5.42% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 27.16% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 21.46% |

| Total | 130.59 | 100.00% |

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction is a powerful non-destructive technique used to determine the atomic and molecular structure of a crystal. The crystalline arrangement of atoms causes a beam of incident X-rays to diffract into many specific directions, producing a unique diffraction pattern. Analysis of this pattern allows for the determination of the crystal lattice, space group, and precise atomic coordinates within the crystal.

Single crystal X-ray diffraction (SC-XRD) provides the most detailed and unambiguous determination of a compound's three-dimensional structure. For this compound, this technique would involve growing a suitable single crystal, which is then mounted on a diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam, and the resulting diffraction data are collected.

Hypothetical Crystallographic Data for this compound:

| Parameter | Description | Expected Information |

| Crystal System | A classification of crystals based on their axial systems. | e.g., Monoclinic, Orthorhombic, Triclinic, etc. |

| Space Group | A mathematical description of the symmetry of the crystal. | e.g., P2₁/c, Pbca, P-1, etc. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | Provides the size and shape of the fundamental repeating unit. |

| Z | The number of formula units per unit cell. | An integer value. |

| Volume (V) | The volume of the unit cell, calculated from the unit cell dimensions. | Expressed in cubic angstroms (ų). |

| Density (calculated) | The theoretical density of the crystal, calculated from the molecular weight and unit cell volume. | Expressed in g/cm³. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | A lower value indicates a better fit. |

Note: The table above represents the type of data that would be obtained from a single crystal X-ray diffraction study. Specific experimental values for this compound are not currently available in the public domain.

Powder X-ray diffraction (PXRD) is a rapid analytical technique primarily used for phase identification of a crystalline material and can provide information on unit cell dimensions. The sample is ground to a fine powder, and the diffraction pattern is collected as a function of the scattering angle (2θ). The resulting diffractogram is a fingerprint of the crystalline solid.

A powder XRD pattern for this compound would consist of a series of peaks at specific 2θ angles, with characteristic intensities. While a specific, indexed powder diffraction pattern for this compound is not available in the surveyed literature, the technique would be essential for routine characterization, quality control, and polymorphism studies. The peak positions are determined by the crystal lattice through Bragg's Law (nλ = 2d sinθ), where 'd' represents the spacing between planes of atoms in the crystal.

Other Characterization Techniques (e.g., Thermogravimetric Analysis (TGA))

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is used to determine the thermal stability and composition of materials.

A TGA analysis of this compound would reveal its decomposition profile. As the sample is heated, the TGA instrument records the mass loss. The resulting thermogram plots mass percentage against temperature. Key information obtained from a TGA curve includes the onset temperature of decomposition and the temperature at which the maximum rate of decomposition occurs. The data can also indicate the presence of solvates or hydrates if mass loss is observed at lower temperatures corresponding to the boiling point of the solvent or water.

While specific TGA data for this compound is not detailed in the available literature, a typical analysis would provide critical information regarding its thermal stability. For instance, a related compound, a complex of 3-aminopyridine with nickel chloride, was found to decompose at 215°C researchgate.net. This suggests that the thermal stability of aminopyridine salts and complexes is an important characteristic that can be precisely measured by TGA.

Computational and Theoretical Studies on 3 Aminopyridine Systems

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing molecular electronic structure based on the topology of the electron density, a measurable quantum observable. wikipedia.orgamercrystalassn.org This approach defines atoms and the bonds that link them as natural expressions of a system's electron density distribution. wikipedia.orgwiley-vch.de A QTAIM analysis of the 3-aminopyridine (B143674) hydrochloride system would provide a detailed characterization of its chemical bonding, delineating the nature of both intramolecular and intermolecular interactions.

At the core of QTAIM is the concept of the bond path—a line of maximum electron density that links the nuclei of chemically bonded atoms. wiley-vch.de The properties of the electron density (ρ) at a specific point along this path, known as the bond critical point (BCP), reveal the nature of the interaction. Key topological parameters evaluated at the BCP include the electron density itself (ρ(r)), its Laplacian (∇²ρ(r)), and the total electron energy density (H(r)).

A theoretical QTAIM analysis of 3-aminopyridine hydrochloride would focus on several key aspects:

Intramolecular Bonds: The covalent bonds within the pyridine (B92270) ring (C-C, C-N), the bond between the ring and the amino group (C-N), and the N-H and C-H bonds would be characterized. These interactions are expected to show a high value of ρ(r) and a negative Laplacian (∇²ρ(r) < 0), which is indicative of shared-shell interactions where electron density is concentrated between the nuclei.

Intermolecular Interactions: Of particular interest would be the non-covalent interactions between the 3-aminopyridinium cation and the chloride anion. This would likely involve hydrogen bonds between the protons on the ring nitrogen and the amino group with the chloride ion. Such interactions are classified as closed-shell interactions and are characterized by low ρ(r) values and a positive Laplacian (∇²ρ(r) > 0), signifying a depletion of electron density in the internuclear region.

By quantifying these parameters, QTAIM provides a detailed and unambiguous picture of the electronic forces and bonding relationships that define the structure and stability of the this compound molecule. amercrystalassn.orgnih.gov

Monte Carlo Simulation Studies

Monte Carlo (MC) simulations are a powerful computational tool used to study the behavior of complex systems by generating random configurations and evaluating their energies. In the context of 3-aminopyridine systems, MC simulations have been particularly valuable for investigating their adsorption behavior on metal surfaces, a process central to applications like corrosion inhibition. africaresearchconnects.commdpi.com

These simulations are designed to find the most energetically favorable adsorption configuration of a molecule on a given surface, such as an iron (Fe(110)) crystal plane in an aqueous environment. mdpi.comresearchgate.netnanobioletters.com The primary output of these simulations is the adsorption energy (E_ads), which quantifies the strength of the interaction between the aminopyridine molecule and the surface. A large, negative adsorption energy indicates a strong and spontaneous adsorption process. africaresearchconnects.com

Studies on various aminopyridine derivatives have consistently shown that these molecules tend to adsorb in a flat-lying or near-parallel orientation to the metal surface. mdpi.com This orientation maximizes the interaction between the π-electrons of the pyridine ring and the vacant d-orbitals of the metal atoms, leading to stable adsorption. The simulations also calculate the total energy of the system, where a low value suggests good thermodynamic stability. africaresearchconnects.com

The results from MC simulations on aminopyridine-based systems highlight their effectiveness in displacing pre-adsorbed water molecules from the metal surface, forming a protective film that mitigates corrosion. africaresearchconnects.com The calculated adsorption energies provide a quantitative measure of their potential as corrosion inhibitors.

Table 1: Representative Monte Carlo Simulation Data for Aminopyridine Systems on Fe(110) Surface

| Inhibitor System | Adsorption Energy (E_ads) (kJ/mol) | Total Energy (E_Total) (kJ/mol) | Reference |

|---|---|---|---|

| 2-Aminopyridine (B139424) Derivative (DPPN) | -1705.8 | 1055.7 | acs.org |

| 2-Aminopyridine Derivative (DHPN) | -1721.4 | 1040.1 | acs.org |

| 4-Aminopyridine (B3432731) Schiff Base | -694.9 | 214.7 | africaresearchconnects.com |

| 2-amino-3-benzyloxypyridine | -139.7 (kcal/mol) | Not Reported | mdpi.com |

Note: Values are illustrative and taken from studies on different aminopyridine derivatives to show a typical range. Direct comparison should be made with caution due to differing computational parameters.

Theoretical Insights into Reactivity and Selectivity

Computational chemistry provides profound insights into the chemical reactivity and selectivity of molecules like 3-aminopyridine through the calculation of various quantum chemical descriptors. These parameters, derived from the molecular electronic structure, help predict how and where a molecule is most likely to react.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are fundamental to understanding reactivity.

E_HOMO: A higher E_HOMO value indicates a greater ability to donate electrons, suggesting a higher susceptibility to electrophilic attack. The regions of the molecule where the HOMO is localized are the most probable sites for such attacks.

E_LUMO: A lower E_LUMO value signifies a greater ability to accept electrons, indicating a higher susceptibility to nucleophilic attack.

Energy Gap (ΔE): The difference between E_LUMO and E_HOMO (ΔE = E_LUMO - E_HOMO) is a measure of the molecule's chemical reactivity and stability. A small energy gap corresponds to high polarizability and high chemical reactivity, as less energy is required to excite an electron. africaresearchconnects.com

To pinpoint specific reactive sites within the 3-aminopyridine molecule, local reactivity descriptors are employed. The most common of these is the Fukui function , which identifies the atoms in a molecule that are most susceptible to nucleophilic or electrophilic attack. wikipedia.orgscm.com By calculating condensed Fukui functions for each atom, one can predict:

The site for nucleophilic attack (where an electron is accepted), which corresponds to the atom with the highest value of f+.

The site for electrophilic attack (where an electron is donated), corresponding to the atom with the highest value of f-. researchgate.net

For 3-aminopyridine, such an analysis would likely reveal the pyridine nitrogen and the exocyclic amino nitrogen as key sites for interaction, with their relative reactivities being distinguishable through these theoretical calculations. These computational tools are invaluable for rationalizing observed reaction outcomes and for designing new molecules with tailored reactivity. africaresearchconnects.com

Table 2: Key Theoretical Reactivity Descriptors and Their Significance

| Descriptor | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | E_HOMO | Indicates electron-donating ability; higher value suggests greater reactivity towards electrophiles. |

| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | Indicates electron-accepting ability; lower value suggests greater reactivity towards nucleophiles. |

| Energy Gap | ΔE | Measure of chemical stability; smaller gap implies higher reactivity. |

| Global Hardness | η | Resistance to deformation of electron cloud; higher value indicates lower reactivity. |

| Global Softness | σ | Inverse of hardness; higher value indicates higher reactivity. |

| Fukui Function | f(r) | Identifies the most reactive sites within a molecule for nucleophilic (f+) and electrophilic (f-) attack. wikipedia.org |

Advanced Applications in Organic Synthesis and Catalysis

3-Aminopyridine (B143674) as a Building Block in Organic Synthesis

The bifunctional nature of 3-aminopyridine, possessing both a nucleophilic amino group and a basic pyridine (B92270) nitrogen, allows it to participate in a wide array of chemical transformations. This reactivity has established it as a fundamental starting material for the synthesis of more complex and functionally diverse molecules, particularly in the realm of medicinal and materials chemistry.

Synthesis of Pyridine-Fused Heterocycles

Pyridine-fused heterocycles are a prominent class of compounds in pharmaceutical and materials science due to their rigid, planar structures and unique electronic properties. researchgate.netmdpi.com 3-Aminopyridine is a key precursor for the synthesis of various fused systems, most notably the 1,5-naphthyridine (B1222797) core.

Several classical and modern synthetic methodologies utilize 3-aminopyridine to construct this bicyclic scaffold. The Skraup reaction , a traditional method for quinoline (B57606) synthesis, can be adapted to produce 1,5-naphthyridine by reacting 3-aminopyridine with glycerol. researchgate.netijnnonline.net This acid-catalyzed cyclization reaction provides a direct route to the fundamental naphthyridine ring system.

Another significant method is the Gould-Jacobs reaction , which involves the condensation of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization to yield 4-hydroxy-1,5-naphthyridine derivatives. researchgate.net Similarly, reactions with Meldrum's acid can be employed to afford related 4-hydroxynaphthyridines. researchgate.net

Furthermore, 3-aminopyridine can participate in cycloaddition reactions to form partially saturated fused rings. For instance, imines derived from 3-aminopyridine can react with olefins like styrene (B11656) in an aza-Diels-Alder reaction to produce tetrahydro-1,5-naphthyridines, which can be subsequently aromatized. researchgate.net These reactions highlight the utility of 3-aminopyridine as a versatile platform for building complex, fused heterocyclic systems.

| Reaction Name | Reactant with 3-Aminopyridine | Product Type | Reference |

| Skraup Reaction | Glycerol | 1,5-Naphthyridine | researchgate.netijnnonline.net |

| Gould-Jacobs Reaction | Diethyl methylenemalonate | 4-Hydroxy-1,5-naphthyridine | researchgate.net |

| Aza-Diels-Alder Reaction | Aldehydes (to form imine), then Styrene | Tetrahydro-1,5-naphthyridine | researchgate.net |

| Reaction with Meldrum's Acid | Meldrum's acid | 4-Hydroxynaphthyridine | researchgate.net |

Preparation of Complex Organic Molecules

Beyond fused heterocycles, 3-aminopyridine is instrumental in the synthesis of a range of complex organic molecules, including active pharmaceutical ingredients (APIs). Its structure is often incorporated to modulate the physicochemical properties and biological activity of the target molecule.

A notable example is the synthesis of Troxipide , a gastroprotective agent. The synthesis involves an intermediate, 3,4,5-trimethoxy-N-3-pyridylbenzamide, which is prepared from 3-aminopyridine. This intermediate is then hydrogenated to yield Troxipide, where the pyridyl moiety is reduced to a piperidine (B6355638) ring. organic-chemistry.org The 3-aminopiperidine structural motif, accessible through the hydrogenation of 3-aminopyridine, is a key component in several modern pharmaceuticals, including the antidiabetic drug Alogliptin and the β-lactamase inhibitor Relebactam . organic-chemistry.org

Additionally, 3-aminopyridine serves as a precursor for anticonvulsant agents, such as certain pyrido[3,4-b]indoles, demonstrating its importance in the development of drugs targeting the central nervous system. ijrpc.com

| Complex Molecule | Therapeutic Class | Role of 3-Aminopyridine | Reference |

| Troxipide | Gastroprotective | Key starting material | organic-chemistry.org |

| Alogliptin | Antidiabetic | Precursor to the 3-aminopiperidine core | organic-chemistry.org |

| Relebactam | β-lactamase inhibitor | Precursor to the 3-aminopiperidine core | organic-chemistry.org |

| Pyrido[3,4-b]indoles | Anticonvulsant | Starting material for the fused ring system | ijrpc.com |

Catalytic Applications

In addition to its role as a stoichiometric reactant, 3-aminopyridine and its derivatives are increasingly being incorporated into advanced catalytic systems. The presence of two basic nitrogen atoms with available lone pairs of electrons allows it to function as a basic catalyst or as a ligand in more complex catalytic assemblies. researchgate.net

Role of 3-Aminopyridine in Nanocatalyst Systems

The field of nanocatalysis has benefited from the integration of organic molecules to create highly efficient and selective heterogeneous catalysts. 3-Aminopyridine has been successfully immobilized onto nanostructured materials to create novel catalysts with enhanced performance.

A prime example is the development of a nano graphene oxide/3-aminopyridine (nano-GO/3-aminopyridine) catalyst. This material is synthesized by immobilizing 3-aminopyridine onto the surface of graphene oxide nanosheets. researchgate.net This novel heterogeneous organocatalyst has demonstrated exceptional activity and selectivity in the synthesis of complex heterocyclic compounds like pyrimido[4,5-b]quinolines and spiro-indoline-pyranochromenes. researchgate.net

The key advantages of the nano-GO/3-aminopyridine system include:

High Efficiency: The catalyst provides abundant and accessible catalytic sites on a high-surface-area support. researchgate.net

Eco-Friendly: The synthesis is straightforward and green, and the catalyst operates efficiently under solvent-free conditions. researchgate.net

Reusability: As a heterogeneous catalyst, it can be easily separated from the reaction mixture and reused multiple times without significant loss of activity. researchgate.net

Scalability and Safety: The catalyst is cost-effective, safe to handle, and its production is scalable. researchgate.net

Huisgen 1,3-Dipolar Cycloaddition for 1,2,3-Triazole Synthesis

The Huisgen 1,3-dipolar cycloaddition is a powerful click chemistry reaction for the synthesis of 1,2,3-triazoles from azides and alkynes. organic-chemistry.orgwikipedia.org While 3-aminopyridine is not typically a direct catalyst for this transformation, which is often mediated by copper or ruthenium, it serves as a valuable precursor to one of the key reactants.

The amino group of 3-aminopyridine can be readily converted into an azide (B81097) group (-N₃) through diazotization followed by substitution. The resulting 3-azidopyridine is a 1,3-dipole that can participate in the Huisgen cycloaddition with various alkynes to produce a wide range of 3-(1,2,3-triazolyl)pyridine derivatives. These pyridine-based triazoles are of significant interest in medicinal chemistry and materials science. rcsi.com This synthetic strategy allows for the incorporation of the pyridine moiety into the triazole structure, combining the properties of both heterocyclic systems.

Catalytic Removal of Organic Pollutants

The catalytic degradation of persistent organic pollutants from water is a critical area of environmental research. While aminopyridines themselves can be pollutants, mdpi.comresearchgate.net functionalizing catalyst surfaces with molecules like 3-aminopyridine can enhance the degradation of other harmful substances. The amino group can act as an anchoring site for metal nanoparticles or modify the surface properties of a catalyst support, influencing its interaction with target pollutants.

For example, materials like halloysite (B83129) nanotubes have been functionalized with amine-containing silanes (such as 3-aminopropyltrimethoxysilane) to improve the dispersion and stability of palladium nanoparticles. mdpi.com These modified nanocatalysts show superior performance in hydrogenation reactions, which are a form of catalytic reduction used to treat certain pollutants. While direct studies detailing 3-aminopyridine itself for this purpose are limited, the principle of using amine-functionalized surfaces, a feature 3-aminopyridine can provide, is a known strategy to enhance catalytic activity for environmental remediation.

Use in Polymer Chemistry

In the realm of polymer chemistry, 3-aminopyridine hydrochloride is a key reagent for the chemical modification of existing polymer backbones. This post-polymerization modification strategy is a powerful tool for introducing specific functionalities and altering the physicochemical properties of polymeric materials.

One of the notable applications of this compound is in the chemical grafting onto polymer supports, particularly those containing reactive functional groups like anhydrides. Poly(styrene-co-maleic anhydride) (SMA) is a widely used copolymer in this context due to the high reactivity of the maleic anhydride (B1165640) units towards nucleophiles, such as the primary amine of 3-aminopyridine.

The reaction between 3-aminopyridine and the anhydride group of SMA typically proceeds via a two-step mechanism. The initial step involves the nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride ring, leading to the formation of an intermediate amic acid. This ring-opening reaction is generally fast and can be carried out under relatively mild conditions. The second step, which often requires heating, is the cyclodehydration of the amic acid to form a stable five-membered imide ring. This process results in the covalent attachment of the 3-pyridyl group to the polymer backbone.

The degree of functionalization of the resulting poly(styrene-co-N-(3-pyridyl)maleimide) can be controlled by adjusting the stoichiometry of the reactants and the reaction conditions. This chemical grafting transforms the non-functional polystyrene segments and the reactive maleic anhydride units into a polymer decorated with pendant pyridyl groups.

| Reactant 1 | Reactant 2 | Key Reaction Type | Intermediate Functional Group | Final Grafted Functional Group |

|---|---|---|---|---|

| Poly(styrene-co-maleic anhydride) | This compound | Nucleophilic Acyl Substitution | Amic Acid | N-(3-pyridyl)maleimide |

The chemical grafting of 3-aminopyridine onto polymer supports like poly(styrene-co-maleic anhydride) leads to the development of modified polymeric materials with a range of enhanced or new properties. The introduction of the polar and basic pyridyl groups along the polymer chain can significantly alter the material's characteristics.

These modified polymers often exhibit improved thermal stability due to the rigid imide structure and the aromatic nature of the pyridine ring. The presence of the nitrogen atom in the pyridine ring can also impart metal-coordinating properties to the polymer, making it useful as a polymeric ligand for the complexation of metal ions. This has potential applications in catalysis, where the polymer can act as a recoverable and reusable support for metal catalysts, and in environmental remediation for the removal of heavy metal ions from aqueous solutions sapub.org.

Furthermore, the pyridyl-functionalized polymers can have altered solubility profiles, allowing them to be processed in a wider range of solvents. The basicity of the pyridine nitrogen can also be exploited for applications in acid scavenging or as a solid-supported base in organic reactions. The ability to systematically modify the properties of a common copolymer like SMA through grafting with this compound opens up avenues for creating tailor-made materials for specific advanced applications sapub.orgrsc.orgosti.govcore.ac.ukrsc.orgmdpi.comresearchgate.net.

| Property | Modification Effect | Potential Application |

|---|---|---|

| Thermal Stability | Increased due to imide and pyridine rings | High-performance plastics |

| Metal Coordination | Enabled by the pyridine nitrogen | Catalyst supports, metal ion sequestration sapub.org |

| Solubility | Altered polarity | Advanced coatings and films |

| Basicity | Introduced by the pyridine group | Solid-supported bases, acid scavengers |

Precursors for Specialty Chemicals and Intermediates

This compound is a pivotal precursor in the synthesis of a variety of specialty chemicals and complex molecular intermediates, particularly in the pharmaceutical and agrochemical industries veerchemie.comgoogle.comalibaba.com. Its inherent chemical functionalities allow for diverse transformations, making it a valuable starting material for multi-step syntheses.

In the pharmaceutical sector, 3-aminopyridine is a key building block for several active pharmaceutical ingredients (APIs). For instance, it is utilized in the synthesis of Paliperidone, an atypical antipsychotic, and Pirenzepine, which is used to treat peptic ulcers veerchemie.com. Another example is Troxipide, a gastroprotective agent, the synthesis of which also involves a 3-aminopyridine derivative wikipedia.org. The synthesis of these molecules often involves the transformation of the amino group or substitution on the pyridine ring to build up the final complex structure. For example, the hydrogenation of 3-aminopyridine can yield 3-aminopiperidine, a core structure in some pharmaceutical compounds rsc.org.

In the agrochemical field, 3-aminopyridine serves as an intermediate for the production of herbicides and insecticides. One such example is the herbicide Flucetosulfuron veerchemie.com. The development of novel pesticides often relies on the derivatization of heterocyclic compounds like 3-aminopyridine to achieve the desired biological activity and selectivity researchgate.net. The ability to introduce various substituents onto the pyridine ring or to modify the amino group makes 3-aminopyridine a versatile platform for creating a library of compounds for screening in agrochemical research.

The following table provides a summary of some specialty chemicals and intermediates derived from 3-aminopyridine.

| Specialty Chemical/Intermediate | Class | Starting Material | Key Synthetic Transformation |

|---|---|---|---|

| Paliperidone | Pharmaceutical (Antipsychotic) | 3-Aminopyridine | Multi-step synthesis involving modification of the pyridine ring and amino group veerchemie.com |

| Pirenzepine | Pharmaceutical (Antiulcer) | 3-Aminopyridine | Condensation and cyclization reactions veerchemie.com |

| Troxipide | Pharmaceutical (Gastroprotective) | 3-Aminopyridine | Derivatization of the amino group wikipedia.org |

| 3-Aminopiperidine derivatives | Pharmaceutical Intermediate | 3-Aminopyridine | Hydrogenation of the pyridine ring rsc.org |

| Flucetosulfuron | Agrochemical (Herbicide) | 3-Aminopyridine | Sulfonylation and further functionalization veerchemie.com |

Biological Activity and Molecular Mechanisms Preclinical and in Vitro Investigations

Mechanisms of Biological Action

Potassium Channel Modulation and Blockade

3-Aminopyridine (B143674) hydrochloride has been identified as an inhibitor of voltage-dependent potassium (K+) channels. In preclinical studies using smooth muscle cells isolated from rabbit cerebral arteries, 3-aminopyridine demonstrated the ability to block these channels. At a concentration of 5 mM, 3-aminopyridine inhibited the voltage-dependent K+ currents by 36% at a membrane potential of 0 mV nih.gov. This inhibitory action on potassium channels is a key mechanism contributing to its biological effects, as the regulation of potassium ion flow across cell membranes is crucial for maintaining cellular excitability and membrane potential nih.govcvpharmacology.com.

The family of aminopyridines, including 3-aminopyridine, are recognized for their capacity to block Kv channels, which can lead to an increase in the duration of action potentials nih.gov. By inhibiting the repolarizing effects of potassium currents, these compounds can prolong the period of depolarization in neurons and other excitable cells.

| Compound | Concentration (mM) | Inhibition (%) at 0 mV | Reference |

|---|---|---|---|

| 3,4-Diaminopyridine (3,4-DAP) | 5 | 84 | nih.gov |

| 4-Aminopyridine (B3432731) (4-AP) | 5 | 66 | nih.gov |

| 3-Aminopyridine (3-AP) | 5 | 36 | nih.gov |

| 2-Aminopyridine (B139424) (2-AP) | 5 | 8 | nih.gov |

Enhancement of Neurotransmitter Release (e.g., Acetylcholine)

Aminopyridines are known to enhance the release of neurotransmitters, including acetylcholine (B1216132). This effect is largely attributed to their potassium channel blocking activity, which prolongs the action potential duration, leading to increased calcium influx into the presynaptic terminal—a critical step for neurotransmitter vesicle fusion and release nih.govnih.gov. While much of the specific research has focused on 4-aminopyridine and 3,4-diaminopyridine, the general mechanism is considered a class effect of aminopyridines nih.govnih.govnih.gov. The enhanced release of acetylcholine can improve neuromuscular function and synaptic transmission nih.gov.

Ribonucleotide Reductase (RNR) Inhibition (via thiosemicarbazone derivatives)

A significant area of preclinical investigation involves the thiosemicarbazone derivative of 3-aminopyridine, specifically 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, also known as Triapine. Triapine is a potent inhibitor of ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis and repair nih.govresearchgate.netfrontiersin.org. RNR catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA production nih.gov. By inhibiting RNR, Triapine effectively depletes the pool of deoxyribonucleotides, thereby halting DNA replication and inducing cell cycle arrest, particularly in rapidly proliferating cancer cells nih.gov.

The eukaryotic RNR enzyme is composed of two subunits, R1 and R2. The R2 subunit contains a crucial diferric iron center and a stable tyrosyl free radical, both of which are essential for the enzyme's catalytic activity nih.gov. Triapine's inhibitory mechanism involves the disruption of this critical component of the R2 subunit. One proposed mechanism is that Triapine binds to the surface of the R2 protein, leading to the destabilization and release of iron from the diferric center nih.govresearchgate.netnih.gov. Another key aspect of its action is the quenching of the tyrosyl radical researchgate.net. The loss of either the iron or the tyrosyl radical is sufficient to inactivate the RNR enzyme nih.govresearchgate.net. Studies have shown that the loss of the tyrosyl radical is a primary and rapid event in the inactivation of RNR by Triapine, preceding the loss of iron researchgate.net.

Triapine is an excellent chelator of metal ions, and its ability to form complexes with metals like iron and copper is central to its RNR inhibitory activity nih.gov. The formation of an iron(II)-Triapine complex is considered the redox-active form directly responsible for RNR inhibition nih.govnih.govnih.gov. This complex can be formed when Triapine chelates iron released from the R2 subunit or from other intracellular iron pools. The presence of a reducing agent can facilitate the formation of the more potent iron(II)-Triapine complex nih.govnih.gov. The interaction of these metal complexes with the RNR enzyme leads to its inactivation. In addition to iron, copper complexes of Triapine have also been shown to inhibit RNR nih.govacs.orgacs.org.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Complex 1 (Cu(HL1)Cl2) | Colo205 | Low micromolar range | acs.orgacs.org |

| Complex 2' ([Cu(L2)Cl]) | Colo320 | Low micromolar range | acs.orgacs.org |

The formation of metal complexes by Triapine, particularly the iron(II)-Triapine complex, can lead to the generation of reactive oxygen species (ROS) through reactions with molecular oxygen nih.govresearchgate.netnih.gov. These highly reactive molecules, such as superoxide (B77818) radicals and hydrogen peroxide, can cause oxidative damage to the RNR enzyme, contributing to its inactivation nih.govnih.gov. This induction of oxidative stress is considered a significant component of the cytotoxic effects of Triapine nih.govnih.gov. The generation of ROS can occur both extracellularly and intracellularly, and the presence of biological reductants like glutathione (B108866) can influence this process nih.gov.